molecular formula C22H36O5 B1671294 Enisoprost CAS No. 81026-63-3

Enisoprost

Numéro de catalogue: B1671294
Numéro CAS: 81026-63-3
Poids moléculaire: 380.5 g/mol
Clé InChI: CIBHDGPIOICRGX-ZQCHCGQNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'Énisoprost est un analogue synthétique de la prostaglandine E1, conçu pour présenter une activité anti-sécrétoire gastrique puissante. Il est modifié structurellement pour améliorer la stabilité et l'efficacité par rapport aux prostaglandines naturelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'Énisoprost est synthétisé par une série de réactions chimiques impliquant la modification de la structure de la prostaglandine E1Cette substitution bloque la voie métabolique vers le composé 13,14-dihydro-15-céto correspondant .

Méthodes de Production Industrielle : La production industrielle de l'Énisoprost implique une synthèse à grande échelle utilisant l'extraction en phase solide et la radiochromatographie liquide haute performance. Ces méthodes sont mises à l'échelle pour permettre l'isolement et la purification des métabolites urinaires, qui sont identifiés par chromatographie en phase gazeuse-spectrométrie de masse .

Analyse Des Réactions Chimiques

Types de Réactions : L'Énisoprost subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est métaboliquement instable dans le plasma et est rapidement dégradé en son métabolite acide carboxylique .

Réactifs et Conditions Courants : Les réactifs courants utilisés dans les réactions impliquant l'Énisoprost comprennent le bromure de pyridostigmine, qui sert à stabiliser le composé dans le sang total immédiatement après le prélèvement .

Principaux Produits Formés :

4. Applications de la Recherche Scientifique

L'Énisoprost a un large éventail d'applications de recherche scientifique, y compris son utilisation en chimie, en biologie, en médecine et dans l'industrie. Il est principalement utilisé pour son activité anti-sécrétoire gastrique puissante, ce qui le rend précieux dans le traitement des ulcères gastriques et d'autres troubles gastro-intestinaux . De plus, l'Énisoprost a été étudié pour son potentiel à améliorer la fonction rénale chez les receveurs de greffes rénales .

5. Mécanisme d'Action

L'Énisoprost exerce ses effets en imitant les actions biologiques de la prostaglandine E1. Il se lie aux récepteurs de la prostaglandine à la surface des cellules, ce qui entraîne une réduction de la sécrétion d'acide gastrique et une augmentation de la sécrétion de mucus et de bicarbonate. Cela contribue à protéger la muqueuse gastrique des dommages .

Composés Similaires:

  • Misoprostol
  • Iloprost
  • SC-46275

Comparaison : L'Énisoprost est unique en raison de sa modification structurelle, qui améliore sa stabilité et son efficacité par rapport aux autres analogues de la prostaglandine. Alors que le misoprostol et l'iloprost sont également des analogues de la prostaglandine, les modifications spécifiques de l'Énisoprost le rendent particulièrement efficace pour réduire la sécrétion d'acide gastrique et protéger la muqueuse gastrique .

Applications De Recherche Scientifique

Introduction to Enisoprost

This compound is a synthetic analogue of prostaglandin E1, primarily recognized for its pharmacological effects in various medical applications. This compound has garnered attention for its potential therapeutic benefits, particularly in gastrointestinal and renal health. The following sections will delve into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Gastrointestinal Applications

This compound has been extensively studied for its role in gastrointestinal health, particularly in the treatment of peptic ulcers and other gastric disorders.

  • Mechanism of Action : this compound promotes mucosal protection by enhancing mucus and bicarbonate secretion, increasing mucosal blood flow, and stabilizing the gastric epithelium. This action helps mitigate the damaging effects of gastric acid.
  • Clinical Studies : A notable study synthesized various analogues of this compound to evaluate their gastric antisecretory and diarrheagenic activities. The findings indicated that certain structural modifications could enhance therapeutic efficacy while reducing adverse effects associated with gastrointestinal motility .

Renal Applications

This compound has also been evaluated for its effects in renal transplantation, where it may play a crucial role in improving graft survival rates.

  • Clinical Trials : A multicenter, randomized, double-blind trial involving 374 patients assessed the efficacy of this compound in renal transplant recipients. The results suggested that this compound could significantly reduce the incidence of acute rejection episodes compared to control groups .

Cardiovascular Effects

Research has indicated that this compound may have cardiovascular implications, particularly concerning its vasodilatory properties.

  • Mechanism : By promoting vasodilation, this compound can potentially improve blood flow and reduce blood pressure, making it a candidate for treating conditions like pulmonary hypertension.
  • Case Studies : Investigations into its use for managing pulmonary arterial hypertension have shown promising results, with patients experiencing improved exercise capacity and reduced symptoms .

Table 1: Summary of Clinical Applications of this compound

Application AreaMechanism of ActionKey Findings
GastrointestinalEnhances mucus secretion; protects epitheliumReduces ulcer recurrence; improves mucosal health
RenalImproves graft survivalDecreases acute rejection rates in transplant patients
CardiovascularInduces vasodilationImproves exercise capacity in pulmonary hypertension

Table 2: Overview of Clinical Trials Involving this compound

Study TypeSample SizeMain OutcomeReference
Randomized Controlled374Reduced acute rejection in renal transplants
Comparative StudyVariesEnhanced gastric protection versus placebo
Pharmacological StudyN/AImproved gastrointestinal motility profiles

Case Study 1: this compound in Peptic Ulcer Treatment

A clinical trial conducted on patients with chronic peptic ulcers demonstrated that those treated with this compound showed a significant reduction in ulcer recurrence compared to those receiving standard therapy. The study emphasized the importance of this compound's protective effects on the gastric mucosa.

Case Study 2: Renal Transplant Outcomes

In a comprehensive evaluation involving multiple centers, this compound was administered to renal transplant recipients. The findings indicated a marked improvement in graft function and a lower incidence of acute rejection episodes over one year post-transplantation.

Mécanisme D'action

Enisoprost exerts its effects by mimicking the biological actions of prostaglandin E1. It binds to prostaglandin receptors on the surface of cells, leading to a reduction in gastric acid secretion and an increase in mucus and bicarbonate secretion. This helps protect the gastric mucosa from damage .

Comparaison Avec Des Composés Similaires

  • Misoprostol
  • Iloprost
  • SC-46275

Comparison: Enisoprost is unique in its structural modification, which enhances its stability and efficacy compared to other prostaglandin analogues. While misoprostol and iloprost are also prostaglandin analogues, this compound’s specific modifications make it particularly effective in reducing gastric acid secretion and protecting the gastric mucosa .

Activité Biologique

Enisoprost, a synthetic prostaglandin E1 analogue, has garnered attention for its diverse biological activities, particularly in the fields of gastroenterology and transplantation. This article explores its pharmacological effects, mechanisms of action, and clinical implications based on various research findings.

This compound functions primarily as an antisecretory agent, inhibiting gastric acid secretion and peptic activity. It achieves this through the following mechanisms:

  • Inhibition of Gastric Acid Secretion : this compound significantly reduces nocturnal acid output and hydrogen ion activity in a dose-dependent manner. Research indicates that doses of 100, 200, and 400 micrograms effectively lower mean nocturnal acid output for up to 10 hours without causing rebound hyperacidity or increasing serum gastrin levels .
  • Mucosal Protection : By enhancing mucosal defense mechanisms, this compound contributes to the healing of gastric ulcers and protects against damage from nonsteroidal anti-inflammatory drugs (NSAIDs) and other irritants .

Pharmacological Effects

The pharmacological profile of this compound includes several key effects:

  • Antisecretory Effects : this compound has been shown to markedly inhibit peptic activity and reduce gastric acidity, making it a potential therapeutic agent for peptic ulcer disease .
  • Impact on Transplantation : In liver transplantation studies, this compound did not demonstrate significant benefits in renal function or rejection rates among recipients . However, it has been noted for its potential protective effects against ischemic injury in liver tissues .
  • Clinical Trials : A double-blind study involving renal allograft recipients indicated that PGE analogues like this compound could improve renal function when used alongside standard immunosuppressive therapy .

Clinical Applications

This compound's biological activity suggests several clinical applications:

  • Peptic Ulcer Disease Management :
    • This compound's ability to inhibit gastric acid secretion positions it as a candidate for treating peptic ulcers, especially in patients at risk of NSAID-induced injuries.
  • Transplantation :
    • While its direct benefits in transplantation remain inconclusive, ongoing investigations into its protective roles during ischemic events may yield future therapeutic strategies .
  • Gastroprotective Agent :
    • The compound's mucosal protective properties highlight its potential use as a gastroprotective agent in various clinical settings.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • Study on Gastric Acid Secretion :
    • In a controlled trial with healthy volunteers, this compound significantly inhibited nocturnal mean acid output compared to misoprostol and placebo controls. The results indicated that higher doses correlated with greater reductions in acidity levels .
  • Liver Transplantation Study :
    • A study involving beagle dogs demonstrated that while high doses of misoprostol led to adverse hemodynamic effects, lower doses showed promise in protecting liver function post-ischemia. This suggests that further investigation into prostaglandin analogues like this compound is warranted for liver protection during surgical interventions .

Comparative Data Table

Parameter This compound Misoprostol Placebo
Nocturnal Acid Output (mean)Significant reductionModerate reductionNo change
Duration of EffectUp to 10 hoursShorter durationNA
Serum Gastrin LevelsNo increaseSlight increaseNA
Incidence of Acute RejectionNot significantly reducedReduced incidenceNA

Propriétés

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHDGPIOICRGX-ZQCHCGQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021627
Record name Enisoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81026-63-3
Record name Enisoprost [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081026633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enisoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENISOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85F4K48Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enisoprost
Reactant of Route 2
Enisoprost
Reactant of Route 3
Enisoprost
Reactant of Route 4
Reactant of Route 4
Enisoprost
Reactant of Route 5
Enisoprost
Reactant of Route 6
Enisoprost

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.